
4-Bromo-6-methyl-1H-indazol-3-amine
Overview
Description
4-Bromo-6-methyl-1H-indazol-3-amine is a derivative of indazole, a nitrogen-containing heterocyclic compound. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry . The compound features a bromine atom at the 4th position, a methyl group at the 6th position, and an amine group at the 3rd position on the indazole ring.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-6-methyl-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .
Mode of Action
This compound interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction can lead to the inhibition of the enzyme, thereby affecting the signal transduction cascades regulated by tyrosine kinase .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound can affect various biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis .
Result of Action
The interaction of this compound with tyrosine kinase and its subsequent effects on various biochemical pathways result in significant molecular and cellular effects. Specifically, this compound has been shown to exhibit antitumor activity . It affects apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, which 4-Bromo-6-methyl-1H-indazol-3-amine is a part of, have been known to exhibit a broad range of biological activities
Cellular Effects
Some indazole derivatives have shown inhibitory activities against human cancer cell lines . The influence of this compound on cell function, signaling pathways, gene expression, and cellular metabolism needs to be investigated further.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using hydrazine hydrate in the presence of a catalyst such as palladium on carbon.
Cyclization: The resulting 4-bromo-2-aminobenzene undergoes cyclization with formic acid to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted indazoles, N-oxides, and dehalogenated derivatives .
Scientific Research Applications
4-Bromo-6-methyl-1H-indazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazol-3-amine
- 4-Chloro-6-methyl-1H-indazol-3-amine
- 4-Iodo-6-methyl-1H-indazol-3-amine
Uniqueness
4-Bromo-6-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the methyl group at the 6th position enhances its reactivity and binding affinity to molecular targets compared to other similar compounds .
Biological Activity
4-Bromo-6-methyl-1H-indazol-3-amine is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position and a methyl group at the 6-position of the indazole ring, with an amino group at the 3-position. Its molecular formula is C_8H_8BrN_3, and it has a molecular weight of approximately 230.07 g/mol. The unique substitution pattern contributes to its distinct pharmacological profile and interaction capabilities with biological targets.
Target Interaction
This compound primarily targets tyrosine kinases , which play crucial roles in various signaling pathways involved in cell growth and proliferation. The compound interacts with the hinge region of these enzymes, effectively inhibiting their activity.
Biochemical Pathways Affected
The inhibition of tyrosine kinases by this compound can influence several critical pathways, including:
- p53/MDM2 pathway : This pathway is vital for regulating cell cycle and apoptosis.
- Bcl-2 family proteins : The compound has been shown to modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells .
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Notably, it has shown promising results against K562 leukemia cells, with studies reporting a dose-dependent increase in apoptosis rates when treated with the compound .
Cell Line | IC₅₀ (μM) | Apoptosis Rate (%) |
---|---|---|
K562 | 10 | 9.64 |
K562 | 12 | 16.59 |
K562 | 14 | 37.72 |
Additional Biological Activities
Beyond its antitumor properties, this compound also demonstrates:
- Antimicrobial Activity : Indazole derivatives are known for their antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The bromine substitution may enhance its anti-inflammatory properties, making it a candidate for further research in inflammatory disorders.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the effects of various concentrations of this compound on K562 cells, revealing that it significantly induced apoptosis through modulation of apoptotic proteins like Bcl-2 and Bax .
- Molecular Docking Studies : Computational studies have demonstrated that the compound binds effectively to tyrosine kinases, supporting its role as a potential therapeutic agent against cancers driven by aberrant kinase activity .
- Structure-Activity Relationship (SAR) : Research into similar indazole derivatives has provided insights into how structural modifications can enhance biological activity, paving the way for developing more potent analogs .
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVNPHOPGPKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)C(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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